molecular formula C9H10BrN B1377266 3-Bromo-5-cyclopropyl-4-methylpyridine CAS No. 1404367-13-0

3-Bromo-5-cyclopropyl-4-methylpyridine

Cat. No.: B1377266
CAS No.: 1404367-13-0
M. Wt: 212.09 g/mol
InChI Key: AJVONRWPXIZBMA-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the third position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring

Scientific Research Applications

3-Bromo-5-cyclopropyl-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

3-Bromo-5-cyclopropyl-4-methylpyridine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .

Mechanism of Action

Target of Action

3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .

Result of Action

The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropyl-4-methylpyridine using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Substituted pyridines with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse substituents.

    Oxidation and Reduction Reactions: Oxidized or reduced pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    5-Bromo-4-methylpyridine: Has the bromine atom at a different position, altering its reactivity.

    3-Cyclopropyl-4-methylpyridine: Does not contain the bromine atom, affecting its chemical behavior.

Uniqueness

3-Bromo-5-cyclopropyl-4-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing novel molecules with specific chemical and biological activities.

Properties

IUPAC Name

3-bromo-5-cyclopropyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVONRWPXIZBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cesium carbonate (2.59 g, 0.00797 mol) was added to a stirred solution of 3,5-dibromo-4-methylpyridine (1.0 g, 0.0039 mol) and cyclopropylboronic acid (0.34 g, 0.0039 mol) in the mixture of 1,4-dioxan (35 mL) and water (15 mL). The reaction mixture was purged with argon for 20 min. Next, Pd(dppf)2Cl2 (0.14 g, 0.000199 mol) was added. The reaction mixture was heated at 100° C. and for 6 h. It was cooled to room temperature, filtered through a bed of CELITE and the bed was thoroughly washed with ethyl acetate. The filtrate was concentrated under vacuum. The residue was dissolved with dichloromethane, washed with water and saturated sodium chloride solution, dried over sodium sulphate, concentrated under vacuum and purified by silica gel (60-120) column chromatography with 0-2.5% ethyl acetate in hexane to afford the title compound. 1H NMR (400 MHz, CdCl3) δ 8.51 (s, 1 H), 8.17 (s, 1 H), 2.52 (s, 3 H), 1.87-1.82 (m, 1 H), 1.03-0.99 (m, 2 H), 0.71-0.68 (m, 2 H). MS (M+1): 211.8.
Name
Cesium carbonate
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-dibromo-4-methylpyridine (1.0 g, 0.0039 mol) and cyclopropylboronic acid (0.34 g, 0.0039 mol) in the mixture of 1,4-dioxan (35 mL) and water (15 mL) was added cesium carbonate (2.59 g, 0.00797 mol). Reaction mass was purging with argon for the 20 min. After 20 min, Pd(dppf)2Cl2 (0.14 g, 0.000199 mol) was added. The reaction mixture was heated to 100° C. and stirred for 6 h. The reaction mixture was cooled to room temperature, filtered the reaction mixture through CELITE bed and the CELITE bed was thoroughly washed with ethyl acetate. The filtrate was concentrated under vacuum. The residue was dissolved with dichloromethane and washed with water, saturated aqueous sodium chloride solution, dried over sodium sulphate, concentrated under vacuum, which was purified with silica gel (60-120) column chromatography by 0-2.5% ethyl acetate in hexane to afford the title compound (IN-14). 1H NMR (400 MHz, CdCl3) δ 8.51 (s, 1H), 8.17 (s, 1H), 2.52 (s, 3H), 1.87-1.82 (m, 1H), 1.03-0.99 (m 2H), 0.71-0.68 (m, 2H). MS (M+1): 211.8.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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